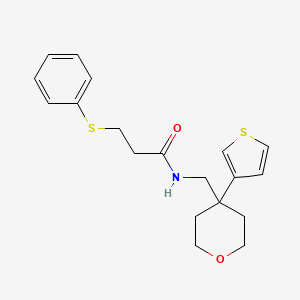

3-(phenylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

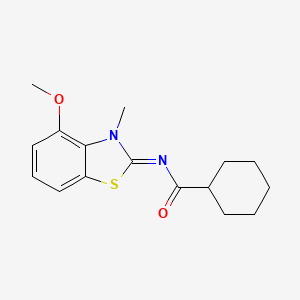

Description

The compound 3-(phenylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a complex molecule that likely exhibits a range of interesting chemical properties and reactivities due to the presence of multiple heterocyclic components and functional groups. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures and their chemical behaviors.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that can include the formation of pyrazole and thiophene derivatives. For instance, the synthesis of pyrazole derivatives has been achieved by reacting 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines . Similarly, the synthesis of N-substituted pyran derivatives has been reported through a four-component reaction involving an aldehyde, amine, Meldrum's acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in aqueous medium . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR, mass spectra, FT-IR, UV–Visible spectroscopy, and X-ray crystallography . The crystal structure studies often reveal the presence of a three-dimensional network formed by hydrogen bonding and other intermolecular interactions . These studies are crucial for understanding the conformation and electronic properties of the molecules, which can be inferred for the compound of interest.

Chemical Reactions Analysis

Compounds with thiophene and pyran moieties are known to participate in various chemical reactions. For example, Pyrano[3,4-b]thiophen-5-ones, which are stable thiophene-2,3-quinodimethanes, can undergo Diels-Alder reactions with alkynes to yield benzothiophenes after the loss of carbon dioxide . This type of reactivity could be relevant to the compound , given its thiophene and pyran components.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied extensively. For instance, the thermal stability of a pyrazole derivative was found to be up to 190°C . The intermolecular interactions and the nature of the molecular surface, including electrophilic and nucleophilic regions, have been analyzed using Hirshfeld surface analysis and DFT calculations . These properties are indicative of the stability and reactivity of the compound and can be used to predict the behavior of 3-(phenylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide.

Scientific Research Applications

Potential Research Areas

Although direct information on the specified compound was not found, related research suggests several areas where compounds with similar structures or functionalities are being explored:

Electrochromic Materials

Compounds incorporating thiophene derivatives have been studied for their applications in electrochromic devices. These materials can change color in response to electrical input and have applications in displays, smart windows, and low-energy consumption devices (Zhao et al., 2014).

Antimicrobial and Antitubercular Agents

Thiopyrimidine derivatives have shown promise as antimicrobial and antitubercular agents, indicating the potential for compounds with similar molecular frameworks to be explored for these applications (Mistry et al., 2013).

Anion Selective Sensors

Nickel pyrazolyl borate complexes have been investigated for their potential as ion-selective sensors in biological and environmental samples, suggesting avenues for research into similar compounds for sensing applications (Singh et al., 2008).

Anticancer Research

Some pyrazoline and pyrimidine derivatives are explored for their anticancer properties, underscoring the potential of structurally related compounds in oncological research (Gomha et al., 2016).

properties

IUPAC Name |

3-phenylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S2/c21-18(7-13-24-17-4-2-1-3-5-17)20-15-19(8-10-22-11-9-19)16-6-12-23-14-16/h1-6,12,14H,7-11,13,15H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUVPNNSDLIRHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)CCSC2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(phenylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2518440.png)

![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]quinazoline](/img/structure/B2518449.png)

![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2518451.png)

![methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2518452.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518455.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2518456.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2518457.png)

![2,6-DIfluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2518459.png)